Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This interaction can lead to the modulation of cellular processes, making it a valuable compound for therapeutic research.
Comparison with Similar Compounds
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the benzyl and methoxy groups.
Indole-3-acetic acid: A natural plant hormone with a different functional group arrangement.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: A derivative with a chlorobenzoyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20(22)19-14(2)21(13-15-8-6-5-7-9-15)18-11-10-16(23-3)12-17(18)19/h5-12H,4,13H2,1-3H3 |
InChI Key |
GQVMIPAWWCUWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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